molecular formula C15H19NO4 B596713 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- CAS No. 1268519-99-8

3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-

Cat. No.: B596713
CAS No.: 1268519-99-8
M. Wt: 277.32
InChI Key: OBPNUEHVTDHIPJ-OLZOCXBDSA-N
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Description

3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- is a chiral compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylmethyl and ethyl ester groups. One common method starts with the cyclization of suitable precursors to form the pyrrolidine ring. This can be achieved through a variety of cyclization reactions, including intramolecular aldol reactions or cycloadditions . The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, docking studies have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/p-1/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPNUEHVTDHIPJ-OLZOCXBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)[O-])CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C(=O)[O-])CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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